molecular formula C21H25NO3S B7764452 C21H25NO3S

C21H25NO3S

Cat. No.: B7764452
M. Wt: 371.5 g/mol
InChI Key: AEQPUDJFCPDKHZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes This compound is characterized by its complex structure, which includes a benzothiophene core, a tert-butyl group, a methylbenzamido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The 2-methylbenzamido group can be introduced through an amidation reaction involving 2-methylbenzoic acid and an appropriate amine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene core, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2-(2-methylbenzamido)-1-benzothiophene-3-carboxylic acid: Similar structure but lacks the tetrahydro component.

    2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but lacks the tert-butyl group.

    6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonic acid: Similar structure but has a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-tert-butyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-12-7-5-6-8-14(12)18(23)22-19-17(20(24)25)15-10-9-13(21(2,3)4)11-16(15)26-19/h5-8,13H,9-11H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPUDJFCPDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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